molecular formula C29H24N4O4S B15053849 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide

2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide

Cat. No.: B15053849
M. Wt: 524.6 g/mol
InChI Key: XPHOOXHJZZHXDK-UHFFFAOYSA-N
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Description

2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C29H24N4O4S and its molecular weight is 524.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)propanamide is a complex organic molecule with potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Details

  • Chemical Formula: C₃₁H₂₈N₄O₂S
  • Molecular Weight: 520.65 g/mol
  • CAS Number: 333341-80-3

The compound features a pyridine ring, a cyano group, and various aromatic substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including compounds similar to the one , exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine-based compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have investigated the anticancer potential of pyridine derivatives. For example, a series of compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated that these compounds can significantly reduce cell viability in human cancer cell lines, suggesting a promising avenue for cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that play crucial roles in disease processes. For example, it has been noted for its inhibitory effects on cholinesterases, which are involved in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can potentially improve cholinergic transmission and alleviate symptoms associated with such conditions .

Study 1: Antimicrobial Evaluation

In a study evaluating various pyridine derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated moderate to strong antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to existing antibiotics .

Study 2: Anticancer Screening

A screening assay was conducted on human breast cancer cell lines where the compound was tested at varying concentrations. Results indicated an IC50 value of approximately 15 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells . The study highlighted the importance of further exploring this compound's structure-activity relationship to enhance its efficacy.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme InhibitionCholinesterase inhibition

Properties

Molecular Formula

C29H24N4O4S

Molecular Weight

524.6 g/mol

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(4-methyl-3-nitrophenyl)propanamide

InChI

InChI=1S/C29H24N4O4S/c1-18-9-12-22(15-27(18)33(35)36)31-28(34)19(2)38-29-25(17-30)24(20-7-5-4-6-8-20)16-26(32-29)21-10-13-23(37-3)14-11-21/h4-16,19H,1-3H3,(H,31,34)

InChI Key

XPHOOXHJZZHXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C#N)[N+](=O)[O-]

Origin of Product

United States

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